molecular formula C14H11NO5 B11852027 Methyl 4-(3-nitrophenoxy)benzoate

Methyl 4-(3-nitrophenoxy)benzoate

Cat. No.: B11852027
M. Wt: 273.24 g/mol
InChI Key: ZQDHLXVEYHKHHJ-UHFFFAOYSA-N
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Description

Methyl 4-(3-nitrophenoxy)benzoate is an organic compound with the molecular formula C14H11NO5 It is a derivative of benzoic acid and contains both ester and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-nitrophenoxy)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by a nucleophilic aromatic substitution reaction with phenol to yield the desired product. The reaction conditions typically include the use of strong acids like sulfuric acid for nitration and a base such as sodium hydroxide for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-nitrophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium hydroxide or sulfuric acid for hydrolysis.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products Formed

    Reduction: 4-(3-aminophenoxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3-nitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(3-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme functions and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-nitrophenoxy)benzoate
  • Methyl 3-nitrobenzoate
  • Methyl 4-nitrobenzoate

Uniqueness

Compared to similar compounds, it offers distinct advantages in certain synthetic and research contexts .

Biological Activity

Methyl 4-(3-nitrophenoxy)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenoxy group attached to a benzoate structure. Its molecular formula is C16H15NO5C_{16}H_{15}NO_5. The compound's structure contributes to its reactivity and biological activity, particularly due to the electron-withdrawing effects of the nitro group.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with nitrophenoxy structures often exhibit antimicrobial activity. This compound has been studied for its potential effects against various bacterial strains. A study found that related compounds demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar characteristics .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that related nitrophenyl derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, certain analogs have been reported to disrupt critical signaling pathways involved in tumor growth, which may be applicable to this compound as well .

3. Enzyme Inhibition

This compound serves as a useful probe in studying enzyme-substrate interactions. Its structural features allow it to interact with specific enzymes, potentially modulating their activity. This characteristic makes it valuable for developing diagnostic assays and understanding biochemical pathways.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction: The nitro and phenoxy groups facilitate binding to enzymes, influencing their catalytic activity.
  • Cellular Uptake: The compound's lipophilicity aids in cellular penetration, allowing it to exert effects within target cells.
  • Signal Transduction Modulation: By interacting with receptors or enzymes involved in signaling pathways, it may alter cellular responses leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

StudyFocusFindings
Enzyme InteractionDemonstrated use as a probe for enzyme-substrate studies, indicating potential for diagnostic applications.
Anticancer ActivityRelated compounds showed inhibition of cancer cell proliferation, suggesting similar potential for this compound.
Antimicrobial EffectsCompounds with similar structures exhibited significant antibacterial activity against multiple strains.

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

methyl 4-(3-nitrophenoxy)benzoate

InChI

InChI=1S/C14H11NO5/c1-19-14(16)10-5-7-12(8-6-10)20-13-4-2-3-11(9-13)15(17)18/h2-9H,1H3

InChI Key

ZQDHLXVEYHKHHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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